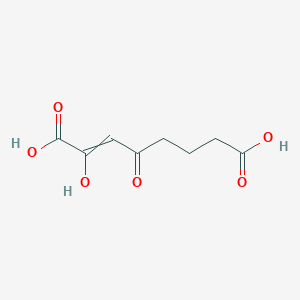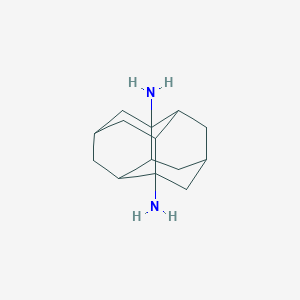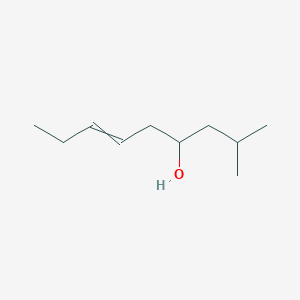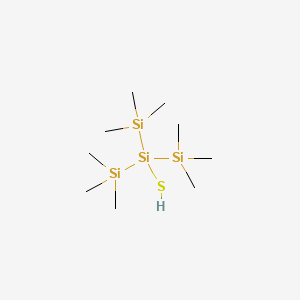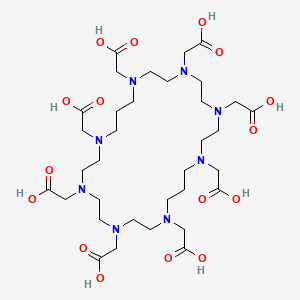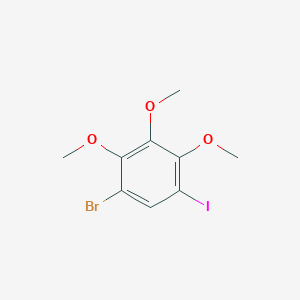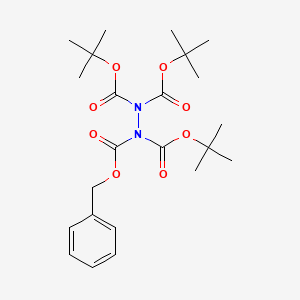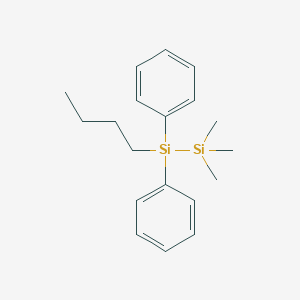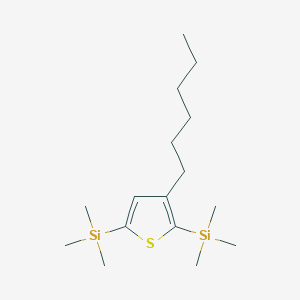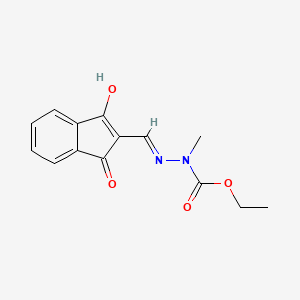
Caribbazoin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caribbazoin B is a semiochemical compound with the molecular formula C14H14N2O4 and a molecular weight of 274.27 g/mol . It is utilized by certain species in their chemical communication systems . The compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of Caribbazoin B involves several steps. One common method includes the reaction of specific organic halogen compounds with nitriles, followed by hydrolysis to form the desired carboxylic acid . Industrial production methods often involve optimizing these reactions to ensure high yield and purity. The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the process.
Analyse Des Réactions Chimiques
Caribbazoin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Caribbazoin B has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain chemicals and materials.
Mécanisme D'action
The mechanism of action of Caribbazoin B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Propriétés
Numéro CAS |
130518-26-2 |
|---|---|
Formule moléculaire |
C14H14N2O4 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
ethyl N-[(E)-(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-methylcarbamate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)16(2)15-8-11-12(17)9-6-4-5-7-10(9)13(11)18/h4-8,17H,3H2,1-2H3/b15-8+ |
Clé InChI |
RGWRHLFLHMGUGC-OVCLIPMQSA-N |
SMILES isomérique |
CCOC(=O)N(C)/N=C/C1=C(C2=CC=CC=C2C1=O)O |
SMILES canonique |
CCOC(=O)N(C)N=CC1=C(C2=CC=CC=C2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)
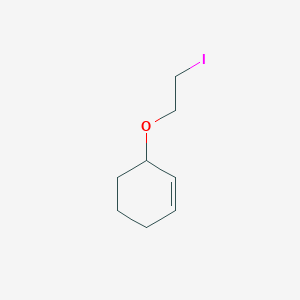
![4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate](/img/structure/B14274809.png)
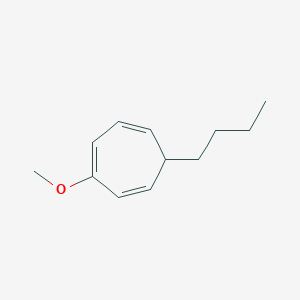
![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
